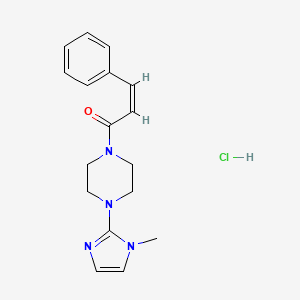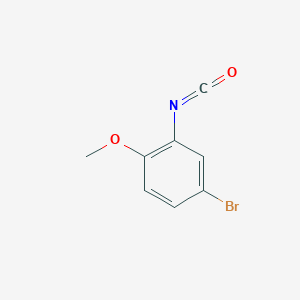
DSPE-PEG-Amine
Vue d'ensemble
Description
DSPE-PEG-Amine is a phospholipid derivative commonly used in the synthesis of liposomes. This compound is known for its amphiphilic properties, which make it an excellent candidate for drug delivery systems and other biomedical applications .
Mécanisme D'action
Target of Action
DSPE-PEG-Amine, also known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt), has been found to target various cellular components depending on the context of its use. For instance, in the context of cancer treatment, it has been reported to target folate receptors that are usually overexpressed on a variety of cancer cells . In another study, it was used to target the bone and precisely deliver drugs to the tumor site .
Mode of Action
The compound interacts with its targets primarily through its ability to form lipid nanoparticles (LNPs). These LNPs can encapsulate and deliver various therapeutic agents to the target sites. For example, in the case of cancer treatment, this compound forms nanoparticles that encapsulate phenobarbital sodium, which is then released to execute cancer cells by inducing pyroptosis . In another instance, it was used to form LNPs that encapsulate mRNA for efficient gene delivery and editing .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the therapeutic agents it delivers. For instance, when used to deliver mRNA, it can mediate genome editing . When used to deliver phenobarbital sodium to cancer cells, it induces pyroptosis, a form of programmed cell death . In another study, it was found that this compound could reduce macrophage-mediated fibroblast-to-myofibroblast transition and extracellular matrix deposition to attenuate lung fibrosis by upregulating Nrf2 signaling .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by its ability to improve the bioavailability and stability of the therapeutic agents it delivers. As a component of lipid nanoparticles, this compound can increase the blood circulation time and stability for encapsulated drugs . This leads to enhanced antifibrotic effects compared to direct drug instillation .
Result of Action
The result of this compound’s action is largely dependent on the therapeutic agents it delivers. For instance, when used to deliver phenobarbital sodium, it can kill cancer cells by inducing pyroptosis . When used to deliver mRNA, it can enable efficient gene delivery and editing . In the context of pulmonary fibrosis treatment, it can reduce macrophage-mediated fibroblast-to-myofibroblast transition and extracellular matrix deposition .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, in a high reactive oxygen species (ROS) environment, this compound can rapidly release the encapsulated therapeutic agents . In another instance, the ocular environment allows for efficient gene delivery and editing when this compound is used to deliver mRNA .
Analyse Biochimique
Biochemical Properties
DSPE-PEG-Amine plays a significant role in biochemical reactions. It can stably encapsulate or bind drug molecules, forming a drug carrier . The amine functional group in this compound can form a chemical bond with drug molecules, enhancing the stability and drug load . It interacts with various biomolecules, including enzymes and proteins, to facilitate drug delivery and transfection .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can enhance the stability and solubility of nanoparticles, reducing their immunogenicity . This property is beneficial for drug penetration and delivery . In a study, lipid nanoparticles with this compound surface modifications mediated genome editing in the mouse retina .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can rapidly release encapsulated molecules in specific environments . For instance, this compound liposomes could rapidly release dimethyl fumarate (DMF) in a high-ROS environment .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates changes in its effects in laboratory settings. It shows excellent stability, which is crucial for long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, lipid nanoparticles with this compound surface modifications showed efficient gene delivery and editing in the mouse retina .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. For instance, lipid nanoparticles with this compound surface modifications showed striking localization extending from the photoreceptor synaptic pedicle to the outer segments in the mouse retina .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG-Amine typically involves the esterification of stearic acid with glycerol, followed by the phosphorylation of the resulting diacylglycerol. The final step involves the conjugation of polyethylene glycol (PEG) with the phosphoethanolamine moiety .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and phosphorylation reactions under controlled conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
DSPE-PEG-Amine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated sites of the fatty acid chains.
Reduction: Reduction reactions can occur at the phosphoethanolamine moiety.
Substitution: The amino group in the polyethylene glycol chain can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products where the amino group has been replaced by other functional groups .
Applications De Recherche Scientifique
DSPE-PEG-Amine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of liposomes and other nanocarriers.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Utilized in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Applied in the formulation of cosmetics and personal care products
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-distearoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid used in liposome synthesis.
1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with similar properties.
1,2-distearoyl-sn-glycero-3-phosphocholine: A phospholipid used in the formulation of lipid nanoparticles
Uniqueness
DSPE-PEG-Amine is unique due to its polyethylene glycol chain, which provides enhanced solubility and stability compared to other phospholipids. This makes it particularly useful in drug delivery applications where prolonged circulation time and targeted delivery are essential .
Propriétés
IUPAC Name |
[3-[2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H91N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHRCGLQEUQOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H94N3O11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474922-26-4 | |
| Record name | DSPE-PEG 2000 Amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474922-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide](/img/structure/B2889153.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2889157.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2889158.png)


![4-[8-(3-chloro-4-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine](/img/structure/B2889164.png)
![{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2889165.png)
![4-(2-{[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2889167.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2889168.png)
![10-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2889170.png)
![1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2889171.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889173.png)
